![molecular formula C40H44S B14639729 Thiophene, 2,5-bis(4'-hexyl[1,1'-biphenyl]-4-yl)- CAS No. 56316-92-8](/img/structure/B14639729.png)
Thiophene, 2,5-bis(4'-hexyl[1,1'-biphenyl]-4-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiophene, 2,5-bis(4’-hexyl[1,1’-biphenyl]-4-yl)- is a complex organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds characterized by a five-membered ring containing one sulfur atom. This particular compound is notable for its extended conjugation and hexyl-substituted biphenyl groups, which contribute to its unique electronic properties.
Preparation Methods
The synthesis of thiophene, 2,5-bis(4’-hexyl[1,1’-biphenyl]-4-yl)- typically involves several steps, including the formation of the thiophene core and the subsequent attachment of the hexyl-substituted biphenyl groups. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form the biphenyl-thiophene linkage . The reaction conditions often include the use of a palladium catalyst, a base, and an appropriate solvent under inert atmosphere. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Thiophene, 2,5-bis(4’-hexyl[1,1’-biphenyl]-4-yl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. Oxidation reactions can convert thiophene derivatives into thiophene 1-oxides or thiophene 1,1-dioxides, which are important intermediates in synthetic and medicinal chemistry . Common reagents for oxidation include hydrogen peroxide and peracids. Reduction reactions, such as hydrogenation, can be used to reduce the thiophene ring, often employing transition metal catalysts . Substitution reactions, including electrophilic and nucleophilic substitutions, are also common, allowing for further functionalization of the thiophene ring . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Thiophene, 2,5-bis(4’-hexyl[1,1’-biphenyl]-4-yl)- has a wide range of scientific research applications. In biology and medicine, thiophene derivatives are studied for their potential as therapeutic agents due to their ability to interact with biological targets . In industry, thiophene-based materials are explored for their use in sensors, light-emitting devices, and photovoltaic cells . The compound’s unique electronic properties make it a valuable component in the development of advanced materials for various technological applications.
Mechanism of Action
The mechanism of action of thiophene, 2,5-bis(4’-hexyl[1,1’-biphenyl]-4-yl)- is primarily related to its electronic properties. The extended conjugation and hexyl-substituted biphenyl groups enhance its ability to transport charge, making it an effective material for organic electronic devices . The compound can interact with molecular targets through π-π interactions and other non-covalent interactions, facilitating charge transfer and improving device performance . The specific pathways involved depend on the application and the molecular environment in which the compound is used.
Comparison with Similar Compounds
Thiophene, 2,5-bis(4’-hexyl[1,1’-biphenyl]-4-yl)- can be compared with other thiophene derivatives, such as bithiophene and thienothiophene-based polymers . These compounds share similar electronic properties but differ in their molecular structures and substituents. For example, bithiophene and thienothiophene-based polymers have been extensively studied for their use in organic field-effect transistors, with varying degrees of success . The unique feature of thiophene, 2,5-bis(4’-hexyl[1,1’-biphenyl]-4-yl)- is its hexyl-substituted biphenyl groups, which enhance its solubility and processability, making it a more versatile material for various applications .
Similar Compounds
- Bithiophene
- Thienothiophene
- Dibenzothiophene
- Benzothiophene
- Thiophene 1,1-dioxide
These compounds share the thiophene core structure but differ in their substituents and electronic properties, leading to diverse applications in organic electronics and materials science.
Properties
CAS No. |
56316-92-8 |
|---|---|
Molecular Formula |
C40H44S |
Molecular Weight |
556.8 g/mol |
IUPAC Name |
2,5-bis[4-(4-hexylphenyl)phenyl]thiophene |
InChI |
InChI=1S/C40H44S/c1-3-5-7-9-11-31-13-17-33(18-14-31)35-21-25-37(26-22-35)39-29-30-40(41-39)38-27-23-36(24-28-38)34-19-15-32(16-20-34)12-10-8-6-4-2/h13-30H,3-12H2,1-2H3 |
InChI Key |
REKJYWNLGMWNRC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(S3)C4=CC=C(C=C4)C5=CC=C(C=C5)CCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



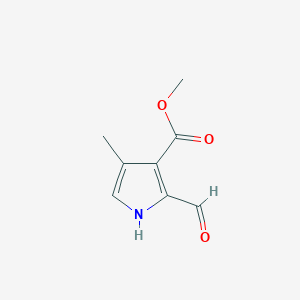
![Dimethyl [(2-aminophenyl)methyl]phosphonate](/img/structure/B14639664.png)
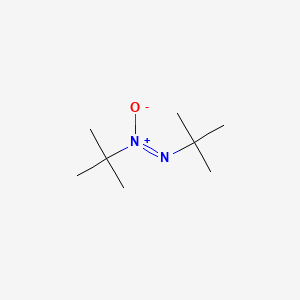
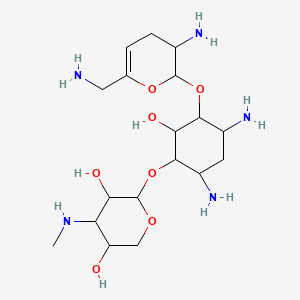
![4H-Pyran-4-one, tetrahydro-2,2-dimethyl-5-[(2-oxocyclohexyl)methyl]-](/img/structure/B14639692.png)
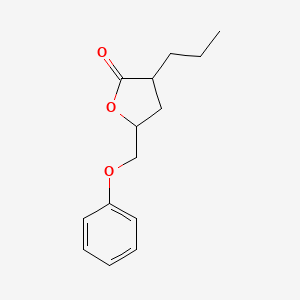
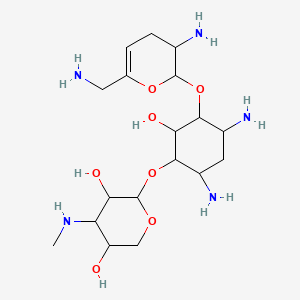
![1-[(But-2-enoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14639711.png)
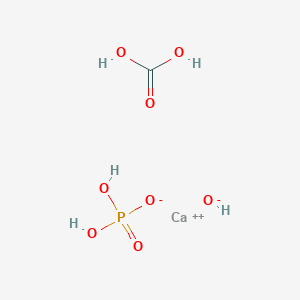

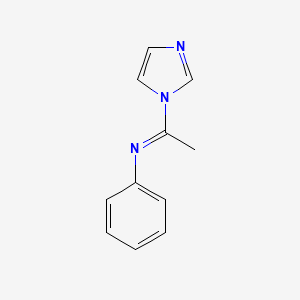

![3-[Bis(methylsulfanyl)methylidene]cholestane](/img/structure/B14639733.png)
